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Compound of Interest

Compound Name: 3-Aminotetrahydrofuran

Cat. No.: B1273345 Get Quote

(S)-3-Aminotetrahydrofuran is a pivotal chiral building block in medicinal chemistry and drug

development. Its constrained tetrahydrofuran (THF) ring system and the stereospecific

orientation of its primary amine group make it a valuable scaffold for introducing specific three-

dimensional features into drug candidates. This structural motif is found in a variety of

pharmacologically active agents, where it often serves to optimize binding affinity, improve

pharmacokinetic properties, and reduce off-target effects.

Given its importance, the unambiguous structural confirmation and determination of

enantiomeric purity are paramount. This guide provides a comprehensive analysis of the key

spectroscopic techniques used to characterize (S)-3-Aminotetrahydrofuran: Nuclear

Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The focus is not merely on the data itself, but on the underlying principles

and experimental considerations that ensure data integrity and accurate interpretation—a

necessity for researchers in a regulated drug development environment.

Molecular Structure and Physicochemical
Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure. (S)-3-Aminotetrahydrofuran possesses a saturated five-membered

ether ring with a primary amine substituent at the chiral C3 position.
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Property Value Source

Molecular Formula C₄H₉NO [1]

Molecular Weight 87.12 g/mol [1]

IUPAC Name (3S)-oxolan-3-amine [1]

CAS Number 104530-79-2 [2]

Appearance Colorless to light yellow liquid [3]

Density ~1.012 g/mL at 25 °C

Boiling Point ~126 °C [3]

The chirality at the C3 position is critical. The biological activity of pharmaceuticals derived from

this scaffold is often highly dependent on this specific stereoisomer. Therefore, analytical

methods must not only confirm the constitution but also the stereochemical integrity of the

material.
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Caption: Molecular structure of (S)-3-Aminotetrahydrofuran with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules in solution. For (S)-3-Aminotetrahydrofuran, both ¹H and ¹³C NMR provide a

complete picture of its covalent framework.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and

stereochemical relationships of the hydrogen atoms.

Experimental Protocol: Sample Preparation

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is

common, but for observing labile amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) is

often superior as it slows down the proton exchange rate.[4]

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-3-
Aminotetrahydrofuran and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry NMR tube.

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the

solution is homogeneous.

Analysis: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).

(Optional) D₂O Exchange: To definitively identify the NH₂ protons, add one drop of deuterium

oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding

to the amine protons will disappear or significantly diminish due to exchange with deuterium.

[5]

Interpreting the Spectrum
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The molecule has 9 protons, but due to symmetry and diastereotopicity, they resolve into

several distinct signals.

Proton
Assignment

Typical δ
(ppm)

Multiplicity
Coupling (J,
Hz)

Notes

-NH₂ (2H) 1.5 - 2.5
broad singlet (br

s)
-

Chemical shift is

highly dependent

on concentration

and solvent.

Exchanges with

D₂O.[6][7][8]

H3 (1H) 3.6 - 3.8 quintet or m ~6-8

Coupled to the

four adjacent

protons on C2

and C4.

H2, H5 (4H total) 3.7 - 4.0 multiplet (m) -

Complex

multiplet due to

coupling with H3

and

geminal/vicinal

protons. The

protons on C2

and C5 are

diastereotopic.

H4 (2H) 1.8 - 2.2 multiplet (m) -

Coupled to H3

and protons on

C5. The two H4

protons are

diastereotopic.

Note: Specific chemical shifts and coupling constants can vary based on the solvent and

spectrometer frequency.
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Caption: Workflow for ¹H NMR analysis of (S)-3-Aminotetrahydrofuran.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

provides information about their electronic environment.

Interpreting the Spectrum

As the molecule lacks symmetry, all four carbon atoms are chemically distinct and should

produce four unique signals in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment Typical δ (ppm) Notes

C3 49 - 52
The chiral carbon directly

attached to the nitrogen atom.

C2 68 - 72
Carbon adjacent to the ether

oxygen.

C5 66 - 70
Carbon adjacent to the ether

oxygen.

C4 33 - 36
The aliphatic carbon adjacent

to the chiral center.

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to

confirm these assignments: C3 would appear as a CH signal, while C2, C4, and C5 would

appear as CH₂ signals.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum arises from the absorption of infrared radiation, which excites

molecular vibrations.

Experimental Protocol: Acquiring a Spectrum (Neat Liquid)
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Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates

(NaCl/KBr) are clean by wiping with a solvent like isopropanol and allowing it to fully

evaporate.

Background Scan: Run a background spectrum of the empty instrument to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a single drop of neat (S)-3-Aminotetrahydrofuran liquid directly

onto the ATR crystal or between two salt plates.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample scan against

the background scan to produce the final absorbance or transmittance spectrum.

Interpreting the Spectrum

The key functional groups—the primary amine (NH₂) and the cyclic ether (C-O-C)—give rise to

characteristic absorption bands.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3300 - 3500

N-H stretch

(asymmetric &

symmetric)

Primary Amine Medium-Strong

2850 - 3000 C-H stretch Alkane (CH₂) Strong

1550 - 1640 N-H bend (scissoring) Primary Amine Medium

1000 - 1300 C-O stretch Ether Strong

1000 - 1250 C-N stretch Amine Medium

The presence of a strong, broad band in the 3300-3500 cm⁻¹ region is highly indicative of the

N-H bonds, while the very strong absorption around 1100 cm⁻¹ is a classic signature of the C-

O-C ether linkage.[9]
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information

based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is injected into the instrument. Alternatively, a direct insertion probe can be

used.

Ionization: In the source, high-energy electrons (typically 70 eV) bombard the vaporized

molecules, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into

smaller, charged ions (fragment ions) and neutral radicals.

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Interpreting the Spectrum
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m/z Value Ion Notes

87 [C₄H₉NO]⁺•

Molecular Ion (M⁺•). Its

presence confirms the

molecular weight.

86 [M-H]⁺ Loss of a hydrogen radical.

70 [M-NH₃]⁺• Loss of ammonia.

57 [C₃H₅O]⁺
Fragmentation involving ring

opening and loss of CH₂N.

44 [C₂H₆N]⁺

A common fragment resulting

from alpha-cleavage next to

the nitrogen atom.

The molecular ion peak at m/z = 87 is the most critical piece of data.[1] High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition, providing a measured

mass of 87.0684, consistent with the calculated exact mass for C₄H₉NO.[2]

The Importance of Chiral Analysis
While the techniques above confirm the chemical structure, they do not typically differentiate

between enantiomers. For a chiral molecule like (S)-3-Aminotetrahydrofuran, confirming the

enantiomeric excess (ee) is a critical quality control step. This is often accomplished using

specialized techniques:

Chiral Chromatography (HPLC or GC): The sample is passed through a column containing a

chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing

them to separate and elute at different times.

NMR with Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g.,

Mosher's acid chloride) to form a diastereomeric mixture. The resulting diastereomers have

distinct NMR spectra, and the integration of their unique signals can be used to quantify the

enantiomeric ratio.[10][11][12]

Conclusion
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The comprehensive spectroscopic analysis of (S)-3-Aminotetrahydrofuran relies on the

synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides a detailed map of

the carbon-hydrogen framework, IR spectroscopy quickly confirms the presence of key amine

and ether functional groups, and mass spectrometry verifies the molecular weight and provides

insight into the molecule's stability. Together, these methods provide an unambiguous

confirmation of the molecule's identity and purity, which is an essential foundation for its

application in the synthesis of new chemical entities in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1273345#s-3-aminotetrahydrofuran-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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